molecular formula C14H15F3N2O2 B2959824 N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941999-05-9

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2959824
CAS No.: 941999-05-9
M. Wt: 300.281
InChI Key: NYJLTRULRXWHPK-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a cyclopentyl group and a trifluoromethyl-substituted phenyl group, makes it valuable in drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of cyclopentylamine with 4-(trifluoromethyl)benzoyl chloride, followed by the addition of oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The cyclopentyl group contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)urea: Contains a urea group instead of an oxalamide group.

Uniqueness

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-cyclopentyl-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-5-7-11(8-6-9)19-13(21)12(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJLTRULRXWHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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